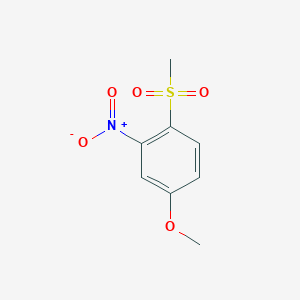

![molecular formula C8H16OSi B2637783 3-[(Trimethylsilyl)methyl]cyclobutan-1-one CAS No. 1342253-24-0](/img/structure/B2637783.png)

3-[(Trimethylsilyl)methyl]cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

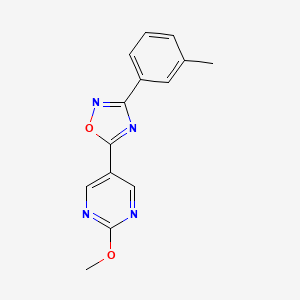

“3-[(Trimethylsilyl)methyl]cyclobutan-1-one” is a chemical compound with the molecular formula C8H16OSi and a molecular weight of 156.3 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16OSi/c1-10(2,3)6-7-4-8(9)5-7/h7H,4-6H2,1-3H3 . This indicates that the molecule consists of a cyclobutanone ring with a trimethylsilyl group attached to one of the carbons.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted density of 0.899±0.06 g/cm3 and a predicted boiling point of 188.1±13.0 °C .Scientific Research Applications

1. Stereochemistry of Solvent Capture

3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, which are closely related to 3-[(Trimethylsilyl)methyl]cyclobutan-1-one, have been studied for their reaction in methanol via β-trimethylsilyl carbocationic intermediates. These intermediates are significant for the stereochemistry of methyl ether substitution products, suggesting potential applications in stereocontrolled synthetic processes (Creary, 2023).

2. Stereoselective Cycloaddition Reactions

(trimethylsilyl)vinyl selenide and (trimethylsilyl)allenyl selenide, similar to this compound, exhibit stereoselective [2 + 2] cycloaddition reactions when treated with vinyl ketones in the presence of a Lewis acid. This points to their utility in stereoselective synthesis, forming structurally complex cyclobutane derivatives (Yamazaki et al., 1992).

3. Stereoselective Ring Opening Reactions

1-Acetyl-2-[(trimethylsilyl)methyl]cyclobutanes, closely related to this compound, undergo triethylaluminum catalyzed ring-opening reactions to yield (Z)-6-(trimethylsiloxy)-1,5-heptadienes stereoselectively. This indicates potential applications in the stereoselective opening of cyclobutane rings and subsequent transformations (Fujiwara et al., 1991).

4. Reactions with Sulfonating Agents

Substituted silacyclobutanes, akin to this compound, have shown interesting behavior when reacting with sulfur trioxide and other sulfonating agents. These reactions yield a variety of products including silacyclobutanyl sulfates or amidosulfates, suggesting applications in the field of sulfonation reactions (Dubac et al., 1970).

5. Asymmetric Synthesis

A functionalized derivative of this compound was used in the asymmetric synthesis of the 2-oxabicyclo[3.2.0]heptan-3-one derivative, which holds all the skeletal carbons of pestalotiopsin A. This showcases its utility in the asymmetric synthesis of complex organic molecules (Takao et al., 2005).

Mechanism of Action

Target of Action

As an organic silicon compound , it may interact with various biological molecules depending on its structure and functional groups.

Mode of Action

Generally, organic silicon compounds can participate in various organic reactions as important intermediates .

Biochemical Pathways

Without specific studies, it’s hard to determine the exact biochemical pathways that “3-[(Trimethylsilyl)methyl]cyclobutan-1-one” affects. Organic silicon compounds can be involved in a wide range of biochemical processes due to their versatile chemical properties .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended to handle this compound in a well-ventilated laboratory, avoiding contact with skin and inhalation .

Properties

IUPAC Name |

3-(trimethylsilylmethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-10(2,3)6-7-4-8(9)5-7/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRNZCIBAXQBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

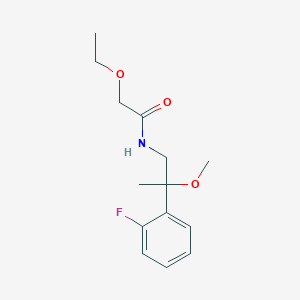

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)

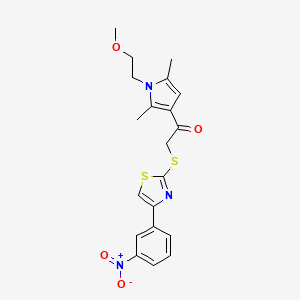

![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)

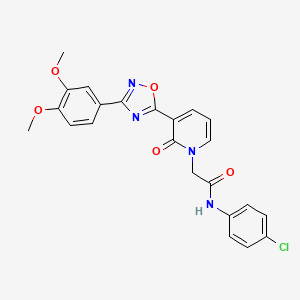

![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)

![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2637718.png)

![N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2637721.png)